molecular formula C20H44BrNO B3250405 Hexadecyl(2-hydroxyethyl)dimethylazanium bromide CAS No. 20317-32-2

Hexadecyl(2-hydroxyethyl)dimethylazanium bromide

Cat. No.: B3250405
CAS No.: 20317-32-2
M. Wt: 394.5 g/mol
InChI Key: GGDGVDMTSZPOIB-UHFFFAOYSA-M
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Description

Hexadecyl(2-hydroxyethyl)dimethylazanium bromide, also known by its IUPAC name N-(2-hydroxyethyl)-N,N-dimethyl-1-hexadecanaminium bromide, is a quaternary ammonium compound. It is commonly used in various scientific and industrial applications due to its surfactant properties. This compound is characterized by its molecular formula C20H44BrNO and a molecular weight of 394.48 g/mol .

Scientific Research Applications

Hexadecyl(2-hydroxyethyl)dimethylazanium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is employed in cell lysis buffers for the extraction of cellular components due to its surfactant properties.

    Medicine: It is investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.

    Industry: The compound is used in the formulation of detergents, emulsifiers, and antistatic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecyl(2-hydroxyethyl)dimethylazanium bromide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of hexadecyl bromide with N,N-dimethylethanolamine. The reaction is usually carried out in an organic solvent such as ethanol or acetone under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The final product is often obtained in powder form and is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Hexadecyl(2-hydroxyethyl)dimethylazanium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different quaternary ammonium salts, while oxidation and reduction reactions can lead to various oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of hexadecyl(2-hydroxyethyl)dimethylazanium bromide is primarily attributed to its surfactant properties. The compound can disrupt cell membranes by interacting with the lipid bilayer, leading to cell lysis. This property is particularly useful in biological applications where cell disruption is required. Additionally, its quaternary ammonium group can interact with negatively charged molecules, enhancing its antimicrobial activity .

Comparison with Similar Compounds

Hexadecyl(2-hydroxyethyl)dimethylazanium bromide can be compared with other quaternary ammonium compounds such as:

    Cetyltrimethylammonium bromide (CTAB): Similar in structure but lacks the hydroxyethyl group, making it less hydrophilic.

    Dodecyltrimethylammonium bromide (DTAB): Has a shorter alkyl chain, resulting in different surfactant properties.

    Benzalkonium chloride: Contains a benzyl group, providing different antimicrobial properties.

The uniqueness of this compound lies in its hydroxyethyl group, which enhances its solubility and interaction with biological molecules .

Properties

IUPAC Name

hexadecyl-(2-hydroxyethyl)-dimethylazanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H44NO.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(2,3)19-20-22;/h22H,4-20H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDGVDMTSZPOIB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CCO.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20317-32-2
Record name Cetyldimethyl(2-hydroxyethyl)ammonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20317-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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